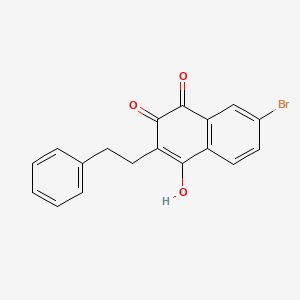
7-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione is an organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a phenethyl group attached to a naphthalene-1,2-dione core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-3-phenethyl-naphthalene-1,2-dione using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 7-Bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to form hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions within biological systems. It may also inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
4-Hydroxy-3-phenethyl-naphthalene-1,2-dione: Lacks the bromine atom but shares similar structural features.
7-Bromo-4-hydroxy-naphthalene-1,2-dione: Lacks the phenethyl group but retains the bromine and hydroxyl groups.
Uniqueness: 7-Bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione is unique due to the presence of both the bromine atom and the phenethyl group, which contribute to its distinct chemical and biological properties
属性
CAS 编号 |
7475-40-3 |
|---|---|
分子式 |
C18H13BrO3 |
分子量 |
357.2 g/mol |
IUPAC 名称 |
7-bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C18H13BrO3/c19-12-7-9-13-15(10-12)18(22)17(21)14(16(13)20)8-6-11-4-2-1-3-5-11/h1-5,7,9-10,20H,6,8H2 |
InChI 键 |
INBDLXWDQWKRHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC2=C(C3=C(C=C(C=C3)Br)C(=O)C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















